molecular formula C15H15NO6 B120989 2,5-Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate CAS No. 148528-45-4

2,5-Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate

Cat. No. B120989
M. Wt: 305.28 g/mol
InChI Key: BWSGIPNBEQVHHN-UHFFFAOYSA-N
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Description

The compound of interest, 2,5-Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate, is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Although the specific compound is not directly mentioned in the provided papers, related pyrrole derivatives with similar structural features have been synthesized and studied for various properties and applications.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Another approach involves the Knorr-type reaction, which has been used to synthesize benzyl 3,5-dimethyl-pyrrole-2-carboxylate, a useful precursor in porphyrin and dipyrromethene synthesis . Microwave-accelerated synthesis has been shown to be an efficient method to obtain pyrrole derivatives quickly and in high yield . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives has been characterized using various spectroscopic techniques. For example, the structure of a new pyrrole derivative was confirmed by 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been used to predict spectral and geometrical data, showing good correlation with experimental data . The crystal structure of another pyrrole derivative was solved by X-ray diffraction, revealing strong hydrogen bonding interactions forming dimers .

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions. For instance, methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates reacted with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione to give complex heterocyclic compounds . These reactions often involve the formation of new rings and can lead to compounds with interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives have been extensively studied. Theoretical studies, including DFT and atoms in molecules (AIM) analyses, have been performed to understand the properties of these compounds . These studies include vibrational analysis, which indicates the formation of dimers through hydrogen bonding , and NBO analysis to investigate the stabilization energy of various interactions . The electrophilicity index shows that these molecules can act as strong electrophiles .

Scientific Research Applications

Cholesterol-Lowering Drugs

These applications highlight the versatility of the pyrrole subunit in medicinal chemistry, contributing to the development of a wide range of therapeutic agents. The specific details regarding the synthesis, methods, and quantitative outcomes of these applications would be available in specialized scientific literature .

Cancer Research

  • Results : Some derivatives have shown good cytotoxic activity, indicating potential for use in cancer therapy .

Drug Synthesis

  • Results : Indole derivatives exhibit a range of biological activities and are important in the treatment of disorders and diseases .

Antibacterial and Antihypertensive Agents

  • Results : Demonstrated various biological activities, including antibacterial and antihypertensive effects .

Antitubercular Research

  • Results : Some compounds have shown promising antitubercular activity .

Safety And Hazards

The specific safety and hazard information for this compound is not available in the retrieved data. It is mentioned that it is for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

dimethyl 1-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-21-14(19)10-12(17)13(18)11(15(20)22-2)16(10)8-9-6-4-3-5-7-9/h3-7,17-18H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSGIPNBEQVHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(N1CC2=CC=CC=C2)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406656
Record name Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate

CAS RN

148528-45-4
Record name 2,5-Dimethyl 3,4-dihydroxy-1-(phenylmethyl)-1H-pyrrole-2,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148528-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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